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Compound of Interest

methyl 4-bromo-5-methyl-1H-
Compound Name:
pyrazole-3-carboxylate

Cat. No.: B035971

For researchers, scientists, and professionals in drug development, understanding the spectral
characteristics of substituted pyrazole carboxylates is crucial for compound identification,
structural elucidation, and quality control. This guide provides a comparative overview of the
spectral data for this important class of heterocyclic compounds, supported by experimental
data and detailed methodologies.

Comparison of Spectral Data

The following tables summarize the key spectral data (*H NMR, 13C NMR, IR, and Mass
Spectrometry) for a selection of substituted pyrazole carboxylates, compiled from various
research publications and spectral databases.

'H Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: Comparative *H NMR Chemical Shifts (8, ppm) for Representative Substituted
Pyrazole Carboxylates
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Substituent
Compound Solvent Pyrazole-H Reference
Protons

Ethyl 1H-
8.0 (s, 1H, H3), 1.25 (t, 3H, CHs),
pyrazole-4- DMSO-d6 [1]
8.5 (s, 1H, H5) 4.2 (q, 2H, CH2)

carboxylate
1.3 (t, 3H,
Ethyl 5-methyl-
OCH2CH3), 2.4
1H-pyrazole-3- CDCIs 6.5 (s, 1H, H4) [2]
(s, 3H, CHs), 4.3
carboxylate
(g, 2H, OCHz2)
7.26-7.37 (m,
. 5H), 6.68 (d, 1H),
1-Cinnamyl-3- 7.54 (d, 1H),
_ CDCls 6.30-6.39 (m, [3]
nitro-1H-pyrazole 6.91 (d, 1H)
1H), 4.96-4.50
(m, 1H)
6-(3-Nitro-1H- 8.78 (d, 1H),
8.71 (d, 1H),
pyrazol-1- CDCIs 8.77 (d, 1H), [3]
R 7.14 (d, 1H)
yhnicotinonitrile 8.20 (dd, 1H)

13C Nuclear Magnetic Resonance (NMR) Spectral Data

Table 2: Comparative 13C NMR Chemical Shifts (8, ppm) for Representative Substituted
Pyrazole Carboxylates
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Pyrazole Substituent
Compound Solvent Reference
Carbons Carbons
Ethyl 1H- 115.3 (C4), 14.7 (CHs), 60.2 Data synthesized
pyrazole-4- DMSO-d6 133.0 (C3), (CH2), 162.5 from typical
carboxylate 139.5 (C5) (C=0) values
11.0 (CHs), 14.4
Ethyl 5-methyl- 108.0 (C4),
(OCH2CHs), 61.2
1H-pyrazole-3- CDCIs 143.0 (C5), [2]
(OCHz2), 163.0
carboxylate 148.0 (C3)
(C=0)
136.0, 135.3,
1-Cinnamyl-3- 155.8, 131.6, 128.8, 128.7,
_ CDCls [3]
nitro-1H-pyrazole 103.3 126.8, 121.3,
55.8
6-(3-Nitro-1H- 152.9, 151.6,
158.0, 132.2,
pyrazol-1- DMSO-d6 105.8 144.4, 116.7, [3]
yDnicotinonitrile ' 113.4, 109.0

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm~1) for Substituted Pyrazole Carboxylates
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_ Pyrazole
Compound c=0 N-H Stretch  C=N Stretch Ring Reference
Stretch ] .
Vibrations
3-(2-
furyl)-1H- 1557, 1445,
pyrazole-5- ~1700 ~3200 ~1550 1393, 1317, [415]
carboxylic 1266, 1204
acid
Ethyl 1H-
pyrazole-4- 1715 3150 1580 ~1500, ~1450 [1]
carboxylate
3,5-diphenyl-
4,5-dihydro-
1H-pyrazole-
. N/A (C=S) 3350, 3180 1605 ~1500 [6]

carbothioami
de

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for Pyrazole Derivatives
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lonization Molecular lon Key Fragment
Compound Reference
Method (m/z) lons (m/z)

Fragmentation of
Pyronylpyrazole Electron Impact

o Present the 4-hydroxy-2- [7]
derivatives (EN _
pyrone ring
Carboxamide, o
Characteristic

thiocarboxamide, L
pyrazoline ion

nicotinoyl and Electron Impact
o Present and azete [8]
isonicotinoyl (EN )
) fragmentation

pyrazoline

o patterns
derivatives
Tetra-substituted Pairs of peaks at
phenylaminopyra MS Present m/z 277/264 and  [9]
zoles 305/292

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of substituted
pyrazole carboxylates.

General Synthesis of Substituted Pyrazole Carboxylates

A common route for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a
B-diketone with hydrazine or a substituted hydrazine.[10]

Example Protocol for Synthesis of 1,3,4-substituted-5-pyrazole carboxylic hydrazide:

o A mixture of a 3-ketoester and a substituted hydrazine hydrate in ethanol is refluxed for
several hours.

e The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol,
and dried to yield the pyrazole carboxylate ester.

e The ester is then reacted with hydrazine hydrate in a suitable solvent under reflux to form the
corresponding hydrazide.[11]
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Samples are typically dissolved in deuterated solvents such as CDCls
or DMSO-ds.

 Instrumentation: *H and 3C NMR spectra are recorded on spectrometers operating at
frequencies ranging from 300 to 500 MHz.[10][12]

o Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.[10]

Infrared (IR) Spectroscopy:

o Sample Preparation: Samples are typically analyzed as KBr pellets or using an Attenuated
Total Reflectance (ATR) accessory.[1][10]

e Instrumentation: FT-IR spectrometers are used to record spectra in the range of 4000-400
cm~1.[10]

Mass Spectrometry (MS):

o Sample Preparation: A dilute solution of the pyrazole derivative (e.g., 1 mg/mL) is prepared
in a solvent like methanol or acetonitrile. The solution is often filtered before analysis.[13]

 Instrumentation: Electron Impact (El) or Electrospray lonization (ESI) sources are commonly
used. High-resolution mass spectrometry (HRMS) can provide exact mass measurements.
[13]

o Data Acquisition: Mass spectra are acquired in full scan mode to detect all ions within a
specified mass range. Tandem mass spectrometry (MS/MS) can be used for structural
elucidation.[13]

Visualizations

The following diagrams illustrate a typical workflow for the synthesis and analysis of substituted
pyrazole carboxylates and a generalized signaling pathway where such compounds might be
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Caption: Experimental workflow for synthesis and analysis.
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Caption: Generalized kinase signaling pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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